2-Fluoro-2-methylpropanoyl chloride
Overview
Description
2-Fluoro-2-methylpropanoyl chloride is an organofluorine compound with the molecular formula C4H6ClFO. It is a colorless liquid that is used as an intermediate in organic synthesis. The presence of both a fluorine atom and a chlorine atom in its structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-2-methylpropanoyl chloride can be synthesized from 2-fluoroisobutyric acid. The synthesis involves the reaction of 2-fluoroisobutyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H7FO2+SOCl2→C4H6ClFO+SO2+HCl
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluoro-2-methylpropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 2-fluoro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction process.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, and thioesters.
Hydrolysis: 2-Fluoro-2-methylpropanoic acid.
Reduction: 2-Fluoro-2-methylpropanol.
Scientific Research Applications
2-Fluoro-2-methylpropanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-fluoro-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropanoyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Bromo-2-methylpropanoyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
2-Fluoro-2-methylpropanoic acid: The acid form of 2-fluoro-2-methylpropanoyl chloride.
Uniqueness
This compound is unique due to the presence of both a fluorine and a chlorine atom in its structure. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. The combination of these atoms allows for selective reactions and the formation of unique products that are not easily achievable with other similar compounds.
Properties
IUPAC Name |
2-fluoro-2-methylpropanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO/c1-4(2,6)3(5)7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCGHWSGWGSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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